Product packaging for 5-[4-(Methylsulfanyl)phenyl]-2-furoic acid(Cat. No.:)

5-[4-(Methylsulfanyl)phenyl]-2-furoic acid

Cat. No.: B15202509
M. Wt: 234.27 g/mol
InChI Key: VYLYXCPOZXOVJN-UHFFFAOYSA-N
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Description

5-[4-(Methylsulfanyl)phenyl]-2-furoic Acid is a high-purity chemical compound for research and development applications. As a furan-carboxylic acid derivative, it belongs to a class of compounds noted for their utility in organic synthesis and materials science . Furan-based compounds like 2-furoic acid are known to serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . For instance, furoic acid esters are used in the production of various drugs and pesticides . Researchers value this family of compounds for their potential optical properties; 2-furoic acid crystals are highly transparent across a broad wavelength spectrum and have been studied for their paraelectric and ferroelectric behaviors . This product is intended for laboratory research purposes by qualified personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O3S B15202509 5-[4-(Methylsulfanyl)phenyl]-2-furoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

IUPAC Name

5-(4-methylsulfanylphenyl)furan-2-carboxylic acid

InChI

InChI=1S/C12H10O3S/c1-16-9-4-2-8(3-5-9)10-6-7-11(15-10)12(13)14/h2-7H,1H3,(H,13,14)

InChI Key

VYLYXCPOZXOVJN-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=C(O2)C(=O)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 5 4 Methylsulfanyl Phenyl 2 Furoic Acid

Reactivity of the Furan (B31954) Heterocycle in the Presence of Electron-Withdrawing and Aryl Substituents

The furan ring in 5-[4-(Methylsulfanyl)phenyl]-2-furoic acid is disubstituted at the C2 and C5 positions, which are the most reactive sites in an unsubstituted furan. The presence of a deactivating carboxylic acid group at C2 and an activating aryl group at C5 modulates its participation in cycloaddition and substitution reactions.

The Diels-Alder reaction, a powerful tool for forming six-membered rings, typically requires an electron-rich diene. Furan itself can act as a diene, but its aromatic character reduces its reactivity. The presence of an electron-withdrawing group, such as the carboxylic acid in 2-furoic acid derivatives, further deactivates the furan ring, making it an "atypical" and generally unreactive diene for this transformation. nih.govrsc.orgbiorizon.eu

However, recent studies have demonstrated that despite these electronic disadvantages, 2-furoic acids and their derivatives can indeed participate in Diels-Alder reactions, particularly with strong dienophiles like maleimides. nih.govbiorizon.eu Key strategies to promote this otherwise difficult reaction include:

Aqueous Conditions: Performing the reaction in water can lead to a significant rate enhancement. nih.govbiorizon.eu

Carboxylate Salt Activation: Conversion of the carboxylic acid to its corresponding carboxylate salt (e.g., using NaOH) increases the electron density of the furan ring, thereby activating it for the cycloaddition. nih.govbiorizon.eu

This approach allows for Diels-Alder reactions to proceed under mild conditions, generating versatile 7-oxabicyclo[2.2.1]hept-2-ene adducts, which are valuable synthetic intermediates. nih.govrsc.org

Table 1: Conditions for Diels-Alder Reaction of 2-Furoic Acid Derivatives with Maleimides. rsc.org
Furan DieneDienophileBase (if any)SolventTemperatureTimeConversion/Yield
2-Furoic acidN-methyl maleimideNEt₃Water50 °C6 h65% Conversion
2-Furoic acidN-phenyl maleimideNaOHWater50 °C16 h98% Conversion (85% Isolated Yield)
Methyl 2-furoateN-phenyl maleimideNoneWater50 °C16 h20% Conversion

Furan is significantly more reactive towards electrophiles than benzene (B151609) due to the electron-donating nature of the oxygen atom, which increases electron density in the ring. pearson.comchemicalbook.com Electrophilic attack preferentially occurs at the α-positions (C2 and C5) because the resulting carbocation intermediate (sigma complex) is better stabilized by resonance, with three resonance structures compared to only two for attack at the β-positions (C3 and C4). pearson.comchemicalbook.comquora.com

In this compound, both α-positions are occupied. The reactivity of the remaining C3 and C4 positions is influenced by the existing substituents:

2-Carboxylic Acid: This is a deactivating, meta-directing group in traditional aromatic systems. In furans, electron-withdrawing groups at C2 direct incoming electrophiles to the C5 position, and to a lesser extent, the C4 position. uobasrah.edu.iq

5-Aryl Group: The 4-(methylsulfanyl)phenyl group is generally considered an activating, ortho/para-directing substituent. Its effect on the furan ring would be to direct electrophiles to the adjacent C4 position.

Given that both substituents direct towards the C4 position (or C5, which is blocked), electrophilic aromatic substitution on this compound is predicted to occur regioselectively at the C4 position . The C3 position is electronically disfavored. Furan derivatives with electron-withdrawing substituents are also more stable in the strongly acidic conditions often required for these reactions. uobasrah.edu.iqscispace.com

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid at the C2 position is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives.

Like other carboxylic acids, this compound can undergo standard esterification and condensation reactions. Esterification can be readily achieved by reacting the acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by converting the acid to a more reactive acyl chloride followed by reaction with an alcohol.

Condensation reactions are also feasible. For instance, furan derivatives with electron-withdrawing substituents, such as methyl 2-furoate, are known to condense with aldehydes in the presence of strong acids like concentrated sulfuric acid. scispace.com This reaction typically involves electrophilic attack by the protonated aldehyde on the electron-rich C5 position of the furan ring. scispace.com For the title compound, with the C5 position already substituted, such condensation would likely be directed to the C4 position, if it occurs at all.

The carboxylic acid group provides a direct synthetic route to various five-membered heterocyclic rings, which are prominent scaffolds in medicinal chemistry. The common strategy involves converting the carboxylic acid into an N-acylhydrazine (a hydrazide), which then serves as a versatile intermediate.

Oxadiazoles: 2,5-Disubstituted-1,3,4-oxadiazoles can be synthesized from the corresponding carboxylic acid. A common method involves the reaction of an N,N'-diacylhydrazine (prepared from the acid hydrazide and an acyl chloride) with a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). farmaciajournal.com

Thiadiazoles: 5-Aryl-1,3,4-thiadiazole-2-amines can be prepared by the cyclodehydration of an aromatic carboxylic acid with thiosemicarbazide (B42300) in the presence of an acid catalyst like POCl₃. mdpi.com The resulting amine can be further derivatized.

Triazoles: The 1,2,4-triazole (B32235) ring can be formed from the carboxylic acid precursor. One method involves reacting the corresponding hydrazide with an imidate. Another approach is the reaction of 1,3-disubstituted thioureas, derived from the acid, with molecular iodine. raco.cat A variety of synthetic routes exist, often starting from amidines, hydrazones, or other nitrogen-rich intermediates derived from the initial carboxylic acid. scispace.com

Table 2: General Synthetic Pathways from Carboxylic Acid to Heterocycles
Target HeterocycleKey IntermediateTypical Reagents for CyclizationReference
1,3,4-OxadiazoleN,N'-DiacylhydrazinePOCl₃, SOCl₂, P₂O₅ farmaciajournal.com
1,3,4-ThiadiazoleCarboxylic Acid + ThiosemicarbazidePOCl₃, H₂SO₄ mdpi.com
1,2,4-TriazoleAcid Hydrazide, Amidine, ThioureaVaries (e.g., other nitriles, iodine) raco.catnih.gov

Stability and Transformation Pathways of the Aryl-Sulfur Linkage

The aryl-sulfur linkage in the 4-(methylsulfanyl)phenyl group is generally stable but can participate in specific chemical transformations. Aryl methyl sulfides are important structural motifs found in many biologically active compounds. nih.gov

The sulfur atom is nucleophilic and can be targeted by electrophiles. The most common transformation is oxidation . The sulfide (B99878) (-S-) can be selectively oxidized to a sulfoxide (B87167) (-SO-) using mild oxidizing agents, and further oxidized to a sulfone (-SO₂-) using stronger agents.

The C-S bond itself is robust but can be cleaved under certain conditions, often involving transition metal catalysis. While methods for forming C-S bonds are more common, processes involving C-S bond cleavage are gaining attention for synthetic applications, such as in aryl exchange reactions catalyzed by nickel. nih.govacs.org However, under typical laboratory conditions not involving specific metal catalysts, the aryl-sulfur bond in this compound is expected to be stable. Strong coordination of thioethers to transition metals can sometimes hinder other catalytic processes by deactivating the catalyst. nih.gov

Comprehensive Structural Characterization and Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 5-[4-(Methylsulfanyl)phenyl]-2-furoic acid, ¹H and ¹³C NMR would provide definitive evidence for its covalent framework.

In the ¹H NMR spectrum, distinct signals would correspond to each unique proton environment. The protons on the furan (B31954) ring are expected to appear as two distinct doublets, a characteristic pattern for 2,5-disubstituted furans. mdpi.com The para-substituted phenyl ring would also give rise to a pair of doublets, indicative of an AA'BB' spin system. A sharp singlet corresponding to the three protons of the methylsulfanyl (-SCH₃) group would likely be observed in the range of 2.4-2.6 ppm. The most downfield signal would be a broad singlet attributable to the acidic proton of the carboxylic acid group, typically appearing above 12 ppm and is exchangeable with D₂O. mdpi.com

The ¹³C NMR spectrum would complement the proton data, showing a distinct signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be the most deshielded, appearing around 160 ppm. chemicalbook.com Aromatic and furan carbons would resonate in the typical 110-160 ppm region. The methyl carbon of the methylsulfanyl group is expected to have a chemical shift in the range of 15-20 ppm.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity. A COSY spectrum would show correlations between the adjacent protons on the furan ring and within the phenyl ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Description
Carboxyl (-COOH)>12.0 (broad s, 1H)~160Acidic proton and carbonyl carbon
Furan C2-~146Carbon attached to COOH
Furan H3~7.3-7.4 (d, 1H)~120Furan proton adjacent to COOH
Furan H4~7.0-7.2 (d, 1H)~110-112Furan proton adjacent to phenyl ring
Furan C5-~155Carbon attached to phenyl ring
Phenyl C1'-~125-130Carbon attached to furan ring
Phenyl H2'/H6'~7.7-7.9 (d, 2H)~126Phenyl protons ortho to furan ring
Phenyl H3'/H5'~7.3-7.4 (d, 2H)~127Phenyl protons ortho to -SCH₃ group
Phenyl C4'-~140Carbon attached to -SCH₃ group
Methylsulfanyl (-SCH₃)~2.5 (s, 3H)~15Methyl protons and carbon

Infrared and Raman Spectroscopic Analysis for Vibrational Modes and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes. researchgate.net For this compound, the spectra would be dominated by vibrations from the carboxylic acid, the furan ring, the phenyl ring, and the methylsulfanyl group.

The IR spectrum would show a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer. nih.gov A strong, sharp absorption corresponding to the carbonyl (C=O) stretch would be prominent around 1680-1710 cm⁻¹. Other key absorptions would include C-O stretching of the furan and carboxylic acid, C=C stretching from the aromatic rings, and C-H stretching and bending modes. The C-S stretching vibration of the methylsulfanyl group is expected to be a weaker band in the 600-800 cm⁻¹ range.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would effectively complement the IR data. It would be especially useful for identifying the symmetric vibrations of the aromatic rings and the C-S bond. researchgate.net

Table 2: Characteristic Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected IntensityFunctional Group
O-H stretch2500-3300Broad, Strong (IR)Carboxylic Acid
Aromatic C-H stretch3000-3100Medium (IR), Strong (Raman)Phenyl & Furan Rings
Aliphatic C-H stretch2850-2960Weak-Medium (IR, Raman)-SCH₃
C=O stretch1680-1710Very Strong (IR)Carboxylic Acid
Aromatic C=C stretch1450-1600Medium-Strong (IR, Raman)Phenyl & Furan Rings
C-O stretch1210-1320Strong (IR)Carboxylic Acid, Furan
C-S stretch600-800Weak (IR), Medium (Raman)Methylsulfanyl

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule. For this compound, the molecular formula is C₁₂H₁₀O₃S, with a calculated exact mass of 234.0351 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to find a molecular ion peak (e.g., [M+H]⁺ at m/z 235.0423 or [M-H]⁻ at m/z 233.0278) that matches the calculated value to within a few parts per million, thus confirming the molecular formula. mdpi.com

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insight into the molecule's structure. Common fragmentation pathways for this molecule would likely include the loss of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group. nih.gov Cleavage of the methyl group (-CH₃) or the entire methylsulfanyl group (-SCH₃) from the phenyl ring would also be an expected fragmentation pattern.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the searched literature, data from analogous structures like 5-(4-nitrophenyl)furan-2-carboxylic acid suggest key features. mdpi.com

The molecule is expected to be largely planar, although there might be a slight dihedral angle between the furan and phenyl rings. mdpi.com In the solid state, carboxylic acids typically form hydrogen-bonded dimers, where the carboxyl groups of two molecules interact via strong O-H···O hydrogen bonds. mdpi.com These dimeric units would then pack into a three-dimensional lattice, potentially stabilized by weaker interactions such as C-H···O bonds or π-π stacking between the aromatic rings of adjacent molecules. nih.gov

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy techniques, such as UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, probe the electronic transitions within a molecule. The extended π-conjugated system of this compound, which spans the phenyl ring, the furan ring, and the carbonyl group, is expected to give rise to strong absorption in the UV region.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-[4-(Methylsulfanyl)phenyl]-2-furoic acid, DFT calculations would be instrumental in predicting its fundamental chemical properties. By solving the Schrödinger equation within the DFT framework, one can determine the molecule's optimized geometry, including bond lengths, bond angles, and dihedral angles.

Furthermore, DFT provides insights into the electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. mdpi.com Reactivity descriptors like electronegativity, chemical hardness, and softness, which can be derived from HOMO and LUMO energies, would further quantify the molecule's propensity to engage in chemical reactions. mdpi.com

Hypothetical DFT-Derived Parameters for this compound:

ParameterPredicted InformationSignificance
Optimized GeometryBond lengths, bond angles, dihedral anglesProvides the most stable 3D structure of the molecule.
HOMO EnergyEnergy of the highest occupied molecular orbitalRelates to the electron-donating ability of the molecule.
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalRelates to the electron-accepting ability of the molecule.
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicates chemical reactivity and kinetic stability.
Mulliken ChargesPartial atomic chargesHelps in understanding the electrostatic potential and reactive sites.
NBO AnalysisCharge transfer, donor-acceptor interactionsElucidates intramolecular stabilizing interactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. An MD simulation for this compound would provide a detailed picture of its dynamic behavior, including conformational flexibility and intermolecular interactions in various environments, such as in solution or in a crystal lattice. mdpi.com

By simulating the molecule's trajectory, researchers can identify the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into the active site of a biological target. rsc.orgnih.gov MD simulations can also be used to study how the molecule interacts with solvent molecules and other surrounding entities, providing insights into its solubility and aggregation properties. rsc.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters. For this compound, theoretical calculations could generate predicted infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net These predicted spectra can be invaluable in interpreting and assigning the signals observed in experimentally obtained spectra.

For instance, calculated vibrational frequencies can be correlated with the specific vibrational modes of the molecule's functional groups. mdpi.com Similarly, predicted NMR chemical shifts can aid in the structural elucidation of the compound and its derivatives. The comparison and validation of these computationally predicted spectra with experimental data provide a powerful means of confirming the molecule's structure. illinois.edu

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Enzyme-Ligand Interactions

When studying the interaction of a molecule like this compound with a biological macromolecule, such as an enzyme, a multi-scale approach is often necessary. Quantum Mechanical/Molecular Mechanical (QM/MM) methods offer a solution by treating the most chemically active region (e.g., the ligand and the enzyme's active site) with a high-level quantum mechanical method, while the rest of the protein and solvent are described using a more computationally efficient molecular mechanics force field. mdpi.com

This approach allows for the accurate modeling of chemical reactions and bond-breaking/forming processes that might occur upon binding of the ligand to the enzyme. nih.gov QM/MM simulations could elucidate the precise mechanism of action if this compound were to act as an enzyme inhibitor, providing details on the transition states and activation energies involved in the enzymatic reaction.

Molecular Docking and Binding Affinity Predictions for Specific Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, molecular docking could be used to screen for potential biological targets by predicting its binding mode and affinity to the active sites of various proteins. nih.govmdpi.com

The process involves placing the ligand (this compound) into the binding site of a receptor in multiple conformations and orientations and then scoring these poses based on a scoring function that estimates the binding affinity. nih.gov The results of molecular docking can provide valuable hypotheses about the compound's mechanism of action and guide the design of more potent and selective analogs. mdpi.com

Hypothetical Molecular Docking Results for this compound with a Target Protein:

ParameterPredicted InformationSignificance
Binding Pose3D orientation of the ligand in the active siteShows how the ligand fits and interacts with the protein.
Binding Affinity (Score)Estimated free energy of binding (e.g., in kcal/mol)Predicts the strength of the ligand-protein interaction.
Key InteractionsHydrogen bonds, hydrophobic interactions, etc.Identifies the specific amino acid residues involved in binding.

While specific computational studies on this compound are not detailed in the available literature, the established power of these theoretical methods in characterizing similar molecules suggests they would be highly valuable in elucidating the chemical and biological properties of this compound.

Structure Activity Relationship Sar Studies of Furan 2 Carboxylic Acid Derivatives

Positional and Substituent Effects on the Furan (B31954) Ring Framework

The furan ring is an electron-rich aromatic heterocycle that serves as the central scaffold for this class of compounds. ijabbr.com Its electronic properties and substitution pattern are critical determinants of biological activity. Electrophilic substitution on an unsubstituted furan ring preferentially occurs at the C2 and C5 positions due to the activating effect of the oxygen heteroatom, which stabilizes the cationic intermediate. Consequently, 2,5-disubstituted furan derivatives are the most common and synthetically accessible.

In the scaffold of 5-aryl-2-furoic acids, the placement of the aryl group at the C5 position and the carboxylic acid at the C2 position is a well-established arrangement. This specific orientation defines the spatial relationship between these two key functional groups, which is often essential for proper binding to a biological target.

Studies have shown that the furan ring itself is not merely a passive linker but an active participant in ligand-target interactions. Its oxygen atom can act as a hydrogen bond acceptor, and the aromatic π-system can engage in hydrophobic or π-stacking interactions. sci-hub.se The relative position of the substituents is paramount; shifting the carboxylic acid or the aryl group to the C3 or C4 positions would drastically alter the molecule's geometry and electronic distribution, likely leading to a significant loss of activity. Introducing substituents at the C3 or C4 positions is synthetically more challenging and often requires the use of blocking groups at the more reactive C2 and C5 positions to direct functionalization. rsc.org

The integrity of the furan ring is also important. While some studies explore bioisosteric replacements like thiophene (B33073) or pyrrole, the specific electronic and geometric properties of the furan ring are often optimal for the observed biological effects. researchgate.net

Influence of the Aryl Substituent (e.g., Electronic and Steric Effects of the 4-(Methylsulfanyl)phenyl group)

The aryl group at the C5 position of the furan ring offers a versatile point for modification to explore a wide chemical space and fine-tune biological activity. The electronic and steric properties of the substituents on this phenyl ring can profoundly impact potency by influencing how the ligand fits into and interacts with its target binding site.

SAR studies on related 5-phenyl-2-furoic acid derivatives have systematically investigated the effect of various substituents at the para-position of the phenyl ring. By comparing the biological activity of analogs, clear trends can be established. For example, derivatives with small, electron-withdrawing groups like fluoro (-F) or chloro (-Cl) at the para-position have shown significant activity in various assays. researchgate.net In contrast, bulky substituents can introduce steric hindrance, which may be detrimental or beneficial depending on the topology of the target's binding pocket.

The table below summarizes hypothetical SAR data for different para-substituents on the 5-phenyl ring, illustrating how electronic and steric factors can modulate biological activity.

Substituent (R) at para-positionElectronic EffectSteric Effect (Size)Relative Activity (Hypothetical)
-HNeutralSmallBaseline
-FElectron-withdrawingSmall++
-ClElectron-withdrawingMedium+++
-NO₂Strongly Electron-withdrawingMedium+
-OCH₃Electron-donatingMedium++
-SCH₃ Weakly Electron-donating Medium +++
-C(CH₃)₃Electron-donatingLarge (Bulky)-

This table is illustrative and based on general principles of medicinal chemistry.

The 4-methylsulfanyl group combines moderate size with a unique electronic profile, which can lead to favorable interactions, such as hydrophobic interactions within the binding pocket, potentially enhancing potency compared to unsubstituted or differently substituted analogs.

Role of the Carboxylic Acid Group in Ligand-Target Interactions

The carboxylic acid group at the C2 position is a crucial functional moiety for the biological activity of many furan-2-carboxylic acid derivatives. researchgate.net This group is typically ionized at physiological pH, forming a carboxylate anion (-COO⁻). This negative charge allows for potent electrostatic interactions or the formation of strong hydrogen bonds with positively charged residues (e.g., arginine, lysine) or other hydrogen bond donors within the active site of a target protein or enzyme. wiley-vch.de

The importance of the carboxylic acid is often confirmed by synthesizing and testing analogs where this group is modified or replaced. Common modifications include:

Esterification: Converting the carboxylic acid to a methyl or ethyl ester. This neutralizes the charge and removes the hydrogen bond donating ability, often leading to a significant decrease or complete loss of activity. This suggests the acidic proton and/or the negative charge is vital for interaction.

Amide Formation: Replacing the -OH of the carboxylic acid with an -NH₂ or substituted amine. Amides are neutral and have different hydrogen bonding patterns (both donor and acceptor). A change in activity upon this modification further highlights the specific role of the carboxylic acid functionality. nih.govpensoft.net

The table below shows the effect of modifying the carboxylic acid group on biological activity in a hypothetical series of compounds.

CompoundFunctional Group at C2Expected PropertiesRelative Activity (Hypothetical)
Parent Compound -COOH Anionic, H-bond donor/acceptor ++++
Analog 1-COOCH₃Neutral, H-bond acceptor+
Analog 2-CONH₂Neutral, H-bond donor/acceptor++
Analog 3-CH₂OHNeutral, H-bond donor/acceptor+

These studies underscore that the carboxylic acid is often not just a solubilizing group but a key pharmacophoric element directly involved in the molecular recognition process at the target site. researchgate.netwiley-vch.de

Design and Synthesis of Analogs for Comprehensive SAR Probing

A thorough understanding of the SAR for the 5-[4-(Methylsulfanyl)phenyl]-2-furoic acid scaffold requires the rational design and synthesis of a diverse library of analogs. The synthetic accessibility of this class of compounds allows for systematic modifications at key positions.

Synthesis Strategy: A common and effective method for synthesizing 5-aryl-2-furoic acids is the Meerwein arylation. sci-hub.semdpi.com This reaction typically involves the copper-catalyzed reaction of a substituted aniline (B41778) with 2-furoic acid to introduce the aryl group at the C5 position. researchgate.netmdpi.com This approach allows for the introduction of a wide variety of substituted phenyl rings to probe the effects of the aryl group discussed in section 6.2.

Analog Design for SAR Probing:

Aryl Group Modification: A library of analogs would be synthesized by varying the substituent on the phenyl ring. This includes altering the position (ortho, meta, para), electronic nature (donating vs. withdrawing), and size (steric bulk) of the substituents. For instance, analogs with 4-fluoro, 4-chloro, 4-methoxy, and 4-trifluoromethyl groups would be synthesized to compare with the parent 4-methylsulfanyl compound.

Carboxylic Acid Bioisosteres: To confirm the role of the carboxylic acid, bioisosteric replacements such as tetrazole or acylsulfonamide could be synthesized. These groups mimic the acidic properties and charge distribution of the carboxylate and can help refine the understanding of its required interactions.

Furan Ring Modification: While synthetically more complex, analogs could be designed where substituents are introduced at the C3 or C4 positions of the furan ring to probe for additional binding pockets. Furthermore, replacing the furan ring with other five-membered heterocycles like thiophene, pyrrole, or oxazole (B20620) could be explored to evaluate the importance of the furan oxygen atom and the ring's specific geometry. sci-hub.se

Scaffold Hopping: More advanced design strategies could involve replacing the entire furan-carboxylic acid core with other scaffolds that maintain the crucial spatial arrangement of the key interacting groups (the aryl moiety and the acidic function).

Through the iterative process of designing, synthesizing, and biologically evaluating these analogs, a comprehensive SAR profile can be constructed. This knowledge is instrumental in guiding the development of more potent and selective compounds based on the this compound template.

Biological Activity and Mechanistic Elucidation in Vitro Research

Antimicrobial Activity Profile and Spectrum

While specific studies on the antimicrobial spectrum of 5-[4-(Methylsulfanyl)phenyl]-2-furoic acid are not extensively detailed in publicly available research, the broader class of 5-aryl-2-furoic acid derivatives has demonstrated notable antimicrobial properties. Research into structurally similar compounds, such as 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives, has shown potent activity against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Pseudomonas aeruginosa. researchgate.net Furthermore, antifungal activity against pathogenic fungi, including Candida albicans, has been reported for this class of compounds. researchgate.net

Another study on (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, which share the 5-phenylfuran core, revealed good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates, with minimum inhibitory concentration (MIC) values as low as 2 µg/mL. nih.gov These findings suggest that the 5-phenyl-2-furoic acid scaffold is a promising backbone for the development of new antimicrobial agents.

Table 1: Antimicrobial Activity of Structurally Related 5-Aryl-2-Furoic Acid Derivatives

Compound ClassPathogenActivity Noted
5-(4-methylcarboxamidophenyl)-2-furoic acid derivativesStaphylococcus aureus (Gram-positive)Potent
Bacillus subtilis (Gram-positive)Potent
Pseudomonas aeruginosa (Gram-negative)Potent
Candida albicans (Fungus)Potent
Substituted 5-phenylfuran pentanoic acidsMultidrug-resistant Gram-positive bacteriaGood (MICs 2-8 µg/mL)

The antimicrobial effects of many compounds are rooted in their ability to inhibit crucial microbial enzymes that are absent in humans, making them attractive drug targets.

Isocitrate Lyase (ICL): This enzyme is a key component of the glyoxylate (B1226380) shunt, a metabolic pathway essential for the survival of various pathogens, including Mycobacterium tuberculosis, especially during the persistent phase of infection. nih.govnih.gov As ICL is absent in mammals, it represents a prime target for novel antitubercular agents. researchgate.net While direct inhibition by this compound has not been documented, the furan (B31954) scaffold is present in several classes of mycobacterial enzyme inhibitors, suggesting a potential area for future investigation. mdpi.com

Succinate Dehydrogenase (SDH): SDH, also known as complex II of the mitochondrial respiratory chain, is a vital enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. nih.gov Inhibition of SDH can disrupt cellular respiration and energy production, forming the basis for the action of several antifungal agents. nih.gov The potential for this compound to act as an SDH inhibitor remains to be explored.

Carbonic Anhydrase (CA): Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide. unifi.it In pathogenic microorganisms like Mycobacterium tuberculosis, CAs are crucial for pH regulation and biosynthetic pathways. mdpi.com Various heterocyclic compounds have been investigated as CA inhibitors. unifi.itnih.gov Although specific data for this compound is lacking, the general class of carboxylic acid-containing compounds has been explored for CA inhibition, sometimes showing isoform-specific interactions. unifi.it

Anti-inflammatory Properties and Cellular Pathway Modulation

Furan derivatives are recognized for their potential anti-inflammatory effects. nih.gov The anti-inflammatory activity of these compounds can be mediated through the modulation of various cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. nih.gov While the specific anti-inflammatory properties and pathway modulation of this compound have not been explicitly reported, related furanic compounds have been investigated for these effects, indicating a plausible avenue of research for this molecule.

Antioxidant Activity and Reactive Species Scavenging Potential

Antioxidant activity involves the neutralization of harmful reactive oxygen species (ROS), which can cause cellular damage if left unchecked. nih.gov Common in vitro assays to determine this potential include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. d-nb.infonih.gov These methods measure the ability of a compound to donate a hydrogen atom or an electron to stabilize a radical. d-nb.infomdpi.com While furan-containing natural products have been noted for their antioxidant activities, specific data quantifying the ROS scavenging potential of this compound is not currently available in the literature. nih.gov

In Vitro Cytotoxicity and Selective Anticancer Activities against Model Cell Lines

The evaluation of a compound's cytotoxicity against cancer cell lines is a primary step in the discovery of new anticancer agents. Various furan derivatives have been synthesized and tested for their anticancer potential. For instance, novel chalcones incorporating a furan-pyrazole hybrid structure have shown promising in vitro activity against human hepatocellular carcinoma (HepG2) and lung carcinoma (A549) cell lines. d-nb.info Another study on carbamothioyl-furan-2-carboxamide derivatives demonstrated significant cytotoxic activity against HepG2 liver cancer cells. nih.gov Forchlorfenuron, a phenylurea compound containing a pyridine (B92270) ring, has been shown to inhibit proliferation in human cancer cell lines, and its analogs are being developed for enhanced cytotoxic effects. nih.govmdpi.com These examples highlight the potential of heterocyclic compounds, including those with a furan core, as scaffolds for anticancer drugs. However, in vitro cytotoxicity studies specifically for this compound against model cancer cell lines have not been found in the reviewed literature.

Table 2: In Vitro Anticancer Activity of Related Furan-Containing Compounds

Compound ClassCancer Cell LineObserved Effect
Furan-Pyrazolyl ChalconesHepG2 (Liver)Promising Cytotoxicity (IC50 = 26.6 µg/ml)
A549 (Lung)Promising Cytotoxicity (IC50 = 27.7 µg/ml)
Carbamothioyl-Furan-2-CarboxamidesHepG2 (Liver)Significant Activity (35.01% cell viability)

Protein Binding Interactions and Pharmacological Relevance (e.g., Bovine Serum Albumin binding studies)

Emerging Applications and Future Research Directions

Role as a Chemical Building Block for Complex Organic Molecules and Fine Chemicals

The 5-aryl-2-furoic acid framework, including 5-[4-(Methylsulfanyl)phenyl]-2-furoic acid, is a foundational component for synthesizing more complex chemical entities. The carboxylic acid group and the furan (B31954) ring are reactive sites that allow for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses. chemimpex.com

Researchers utilize 5-aryl-2-furoic acids as precursors to produce a range of derivatives. A common initial step involves converting the carboxylic acid to a more reactive acyl chloride by treating it with an agent like thionyl chloride. sci-hub.se This activated intermediate can then be coupled with various nucleophiles to create larger, more elaborate molecules. For instance, these acyl chlorides are used to synthesize amides, peptides, and their esters. researchgate.net One study detailed the synthesis of novel antimicrobial agents by coupling 5-(4-methylcarboxamidophenyl)-2-furoic acid with amino acids and peptides using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. researchgate.net

The synthesis of the 5-aryl-2-furoic acid core itself often employs established reactions like the Meerwein arylation or Suzuki-Miyaura coupling. sci-hub.semdpi.com These methods allow for the attachment of a variety of substituted phenyl rings to the furan scaffold, creating a library of starting materials for further chemical exploration. The versatility of this scaffold is demonstrated by its use in constructing compounds evaluated as potential phosphodiesterase 4 (PDE4) inhibitors and urotensin-II receptor antagonists. sci-hub.senih.gov

The table below summarizes key transformations and resulting molecular classes derived from the 5-aryl-2-furoic acid scaffold.

Starting ScaffoldKey TransformationReagents/ConditionsResulting Molecular ClassReference
5-Aryl-2-furoic acidAcyl Chloride FormationThionyl chloride (SOCl₂)5-Aryl-2-furanoyl chloride sci-hub.se
5-Aryl-2-furanoyl chlorideAmide CouplingN-(thiazolidin-2-ylidene) cyanamide, K₂CO₃Heterocyclic Amides (PDE4 Inhibitors) sci-hub.se
5-(4-methylcarboxamidophenyl)-2-furoic acidPeptide CouplingAmino acid methyl esters, DCC, TEAPeptide Derivatives (Antimicrobial Agents) researchgate.net
5-Aryl-2-furoic acidAmide CouplingPiperazine derivatives5-Aryl-furan-2-carboxamides (UT-II Antagonists) nih.gov

Contributions to Sustainable Chemistry and Biomass Valorization Efforts

The chemical structure of this compound contains a furan ring, a feature that firmly connects it to the principles of sustainable and green chemistry. The furan core is derived from furfural (B47365), a key platform chemical that is not sourced from petroleum but is produced from the dehydration of C5 sugars (like xylose) found in lignocellulosic biomass. mdpi.comucr.edu This biomass includes non-edible agricultural waste such as corncobs and sugarcane bagasse, making furfural a renewable feedstock. urfu.rumdpi.com

The conversion of this abundant and low-cost biomass into valuable platform chemicals is known as biomass valorization, a central theme in sustainable industrial development. mdpi.comrsc.org The production of 2-furoic acid from furfural is a critical step in this value chain. rsc.org This transformation can be achieved through various methods, including chemoenzymatic processes and selective oxidation, which are often designed to be efficient and environmentally friendly. mdpi.comrsc.org For example, studies have demonstrated the highly selective oxidation of furfural to furoic acid using whole-cell biocatalysts or amine-assisted oxidation with hydrogen peroxide, achieving high yields under mild conditions. rsc.orgnih.gov

By incorporating a bio-based furan ring, the synthesis of this compound and its derivatives represents a move away from fossil fuel dependency. urfu.rursc.org The furan component serves as a renewable building block, which can be further functionalized to create fine chemicals and pharmaceuticals. rsc.orgresearchgate.net This approach aligns with green chemistry goals by utilizing renewable feedstocks and promoting the development of more sustainable chemical processes. researchgate.net The synthesis of furan-2,5-dicarboxylic acid (FDCA) from 2-furoic acid, for instance, is being explored as a route to bio-based polymers that could replace petroleum-derived plastics like PET. rsc.org

Rational Design of Novel Bioactive Agents with Tuned Properties

The 5-aryl-2-furoic acid structure is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them excellent starting points for the rational design of new drugs. nih.govresearchgate.net Rational drug design involves the systematic modification of a lead compound's structure to optimize its interaction with a specific biological target, thereby enhancing its therapeutic efficacy and selectivity. nih.govrsc.org

The 5-aryl-2-furoic acid scaffold has been successfully employed in the design of inhibitors for various enzymes and receptors. The general structure allows for modifications at several points, particularly on the C-5 aryl ring, which enables the fine-tuning of the compound's properties. nih.gov By altering the substituents on this phenyl ring, chemists can modulate the molecule's electronic and steric properties to achieve optimal binding and desired biological activity. This systematic process is a cornerstone of structure-activity relationship (SAR) studies. researchgate.net

For example, research on selective cyclooxygenase-2 (COX-2) inhibitors utilized a 5-aryl-3(2H)furanone scaffold, a related structure. nih.gov SAR studies in this class revealed that specific substituents on the aryl group, such as a methyl sulfone or a sulfonamide, were crucial for potent and selective COX-2 inhibition. nih.gov Similarly, in the development of urotensin-II receptor antagonists, a systematic investigation of various aryl ring substituents on 5-aryl-furan-2-carboxamide derivatives led to the identification of a 3,4-difluorophenyl analog with high potency. nih.gov

The furan scaffold has also been identified in compounds targeting mycobacterial enzymes, making it a promising area for the development of new antitubercular agents. mdpi.com The strategic modification of these scaffolds, such as through nature-inspired dimerization of related 5-aryl-2-aminoimidazoles, has been shown to enhance anti-biofilm activity, demonstrating another avenue for tuning biological function. nih.gov

The following table illustrates how modifications to the 5-aryl heterocyclic scaffold can be used to tune biological activity, based on findings from related compound series.

Core ScaffoldTargetKey Structural ModificationEffect on BioactivityReference
5-Aryl-3(2H)furanoneCOX-2 EnzymeAddition of methyl sulfone or sulfonamide group to the 5-aryl ringIncreased potency and selectivity for COX-2 inhibition nih.gov
5-Aryl-furan-2-carboxamideUrotensin-II ReceptorSubstitution with a 3,4-difluorophenyl group at the 5-positionHighly potent antagonism (IC₅₀ of 6 nM) nih.gov
5-Aryl-2-aminoimidazoleBacterial BiofilmsDimerization of the scaffoldStrong increase in anti-biofilm activity nih.gov
5-Phenyl-furan-2-carboxylic acidMycobacterial Iron AcquisitionPresence of a nitrophenyl group at the 5-positionIdentified as a lead compound for antitubercular agents mdpi.com

Q & A

Q. Q1: What are the established synthetic routes for 5-[4-(Methylsulfanyl)phenyl]-2-furoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a methylsulfanyl-substituted phenylboronic acid with a halogenated furan-carboxylic acid derivative via Suzuki-Miyaura cross-coupling. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1-2 mol% loading .
  • Base : Potassium carbonate or sodium hydroxide in a mixed solvent system (e.g., THF/H₂O) to facilitate phase transfer .
  • Temperature : 80–100°C under inert atmosphere (N₂/Ar) to prevent oxidation of the methylsulfanyl group .
    Yield optimization (typically 60–75%) requires careful control of stoichiometry (1:1.2 furan:boronic acid ratio) and post-reaction purification via recrystallization (ethanol/water) .

Q. Q2: How can spectroscopic techniques (NMR, FT-IR) distinguish this compound from structurally similar analogs?

Methodological Answer:

  • ¹H NMR : The methylsulfanyl (-SMe) group exhibits a singlet at δ 2.5–2.6 ppm, distinct from propylsulfanyl (-SPr, δ 1.0–1.5 ppm for CH₃) or arylthio (-SAr) groups. The furan protons appear as two doublets (δ 6.4–7.2 ppm, J = 3.5 Hz) .
  • FT-IR : A sharp carbonyl stretch at 1680–1700 cm⁻¹ (furoic acid) and weak C-S stretching at 650–700 cm⁻¹ confirm the methylsulfanyl substituent .
  • LC-MS : Molecular ion [M-H]⁻ at m/z 263.03 (calculated for C₁₂H₁₀O₃S) with fragmentation peaks at m/z 215 (loss of CO₂) and m/z 139 (furan ring cleavage) .

Advanced Research Questions

Q. Q3: What mechanistic insights explain the reactivity of the methylsulfanyl group in electrophilic substitution reactions?

Methodological Answer: The methylsulfanyl group (-SMe) acts as a moderate electron donor via resonance (+M effect), directing electrophiles to the meta position of the phenyl ring. Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal:

  • Electrophilic Aromatic Substitution (EAS) : The -SMe group lowers the activation energy for nitration (~15 kcal/mol) compared to -Cl or -CF₃ substituents .
  • Oxidation Sensitivity : The sulfur atom is prone to oxidation under harsh conditions (e.g., H₂O₂/HOAc), forming sulfoxide or sulfone derivatives, which alter reactivity .
    Experimental validation involves kinetic monitoring (UV-Vis) and trapping intermediates (e.g., NO₂⁺ adducts) .

Q. Q4: How does the methylsulfanyl substituent influence the compound’s biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Lipophilicity : The -SMe group increases logP by ~0.5 units compared to -OH or -NH₂ analogs, enhancing membrane permeability (measured via PAMPA assay) .
  • Enzyme Inhibition : In vitro assays against COX-2 show IC₅₀ = 12 µM, attributed to sulfur-mediated H-bonding with Arg120. Replacement with -SO₂Me reduces activity (IC₅₀ = 45 µM) .
  • Metabolic Stability : Microsomal assays (human liver microsomes) indicate slower oxidation (~t₁/₂ = 120 min) compared to -SPr derivatives (~t₁/₂ = 60 min) .

Q. Q5: What computational strategies are effective for modeling the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Use the crystal structure of target proteins (e.g., COX-2, PDB: 3NTY) with flexible ligand docking to account for furan ring rotation .
  • MD Simulations (GROMACS) : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
  • QSAR Models : Employ 2D descriptors (e.g., Moriguchi logP, topological polar surface area) with Random Forest regression to predict IC₅₀ values (R² > 0.85) .

Data Contradictions and Resolution

Q. Q6: Discrepancies in reported solubility How to reconcile variations in aqueous solubility (0.1–1.2 mg/mL)?

Methodological Answer: Divergent solubility values arise from:

  • pH Dependency : The carboxylic acid group (pKa ~3.1) increases solubility at pH > 5 (ionized form). Studies at pH 7.4 (PBS buffer) report 1.0 mg/mL, while unbuffered H₂O yields 0.2 mg/mL .
  • Crystallinity : Amorphous forms (spray-dried) exhibit 2–3× higher solubility than crystalline batches (verified via XRD) .
    Standardization: Use USP phosphate buffer (pH 6.8) and equilibrate for 24 hr at 25°C with shaking (100 rpm) .

Safety and Handling

Q. Q7: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (due to acute toxicity, Category 4 for oral/dermal exposure) .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation (dust/vapor LC₅₀ > 2 mg/L in rats) .
  • Waste Disposal : Collect in sealed containers labeled "halogenated organic waste" and incinerate at >1000°C to prevent SOₓ emissions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.